molecular formula C16H11Cl2N3O2S B11782907 N-(3,5-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(3,5-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11782907
M. Wt: 380.2 g/mol
InChI Key: WORZXDYIABISFD-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the oxadiazole intermediate with a suitable thiol reagent.

    Coupling with Dichlorophenyl Group: The final step involves coupling the thioacetamide intermediate with a 3,5-dichlorophenyl derivative under appropriate conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

N-(3,5-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which N-(3,5-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dichlorophenyl)-2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-(3,5-Dichlorophenyl)-2-((5-ethyl-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-(3,5-Dichlorophenyl)-2-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)acetamide

Uniqueness

N-(3,5-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11Cl2N3O2S

Molecular Weight

380.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H11Cl2N3O2S/c17-11-6-12(18)8-13(7-11)19-14(22)9-24-16-21-20-15(23-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22)

InChI Key

WORZXDYIABISFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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